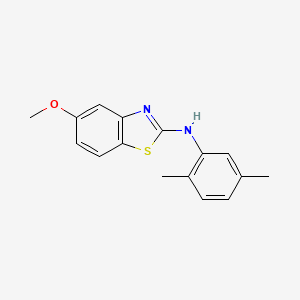

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine: is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2,5-dimethylphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated benzothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine exhibits promising anticancer properties. It acts by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have highlighted its ability to downregulate tyrosinase-related protein 2 (TRP-2), which is crucial in melanogenesis. By inhibiting TRP-2, the compound reduces melanin production, potentially impacting melanoma treatment strategies .

Neuroprotective Effects

Recent studies have also focused on the compound's neuroprotective effects. It has been evaluated for its potential to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin and acetylcholine, which may alleviate symptoms associated with depression and cognitive decline.

Biological Studies

Antimicrobial Properties

The compound has been investigated for its antimicrobial and antifungal activities. In vitro tests have shown that it possesses significant antibacterial properties against various pathogens. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL. This suggests potential applications in developing new antibiotics or antifungal agents.

Cellular Mechanisms

At the cellular level, this compound influences various signaling pathways and gene expression profiles. Research indicates that it can disrupt the energetics of Mycobacterium tuberculosis, impairing cellular respiration and energy production. This property may be leveraged in tuberculosis treatment strategies.

Materials Science

Organic Semiconductors

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to conduct electricity and emit light can be harnessed in advanced electronic devices.

Industrial Applications

Synthesis of Dyes and Pigments

this compound serves as an intermediate in the synthesis of various dyes and pigments. Its chemical structure allows for modifications that enhance color properties and stability in industrial applications.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Inhibits TRP-2; reduces melanin production |

| Neuroprotective | Inhibits MAO and ChE; potential treatment for depression |

| Antimicrobial | Effective against bacteria and fungi; MIC ~50 μg/mL |

| Organic Semiconductors | Used in electronic devices due to unique properties |

Case Studies

Several studies have documented the efficacy of this compound:

- Anticancer Study : A study demonstrated that derivatives of benzothiazole compounds exhibit significant anticancer activity against pancreatic cancer cells .

- Neuroprotective Research : A series of benzothiazole derivatives were synthesized and tested for their inhibitory potency against MAO and ChE enzymes. Among them, several compounds displayed excellent activity, suggesting potential therapeutic applications .

- Antimicrobial Efficacy : Research highlighted the antimicrobial effects of benzothiazole derivatives against various pathogens, further supporting their use in developing new antibiotics.

Mécanisme D'action

The mechanism of action of N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as cytochrome P450 and monoamine oxidase, inhibiting their activity and leading to various biochemical effects.

Pathways Involved: It interferes with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparaison Avec Des Composés Similaires

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide: Similar in structure but with different functional groups, leading to variations in biological activity.

N-(2,5-dimethylphenylthioureido acid derivatives: These compounds also exhibit antimicrobial properties but differ in their chemical structure and specific applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₆N₂OS

- CAS Number : 891083-11-7

Structural Features

| Feature | Description |

|---|---|

| Benzothiazole Core | Contains a benzothiazole ring which is crucial for its biological activity. |

| Dimethyl Substitution | The 2,5-dimethyl substitution enhances lipophilicity and receptor binding. |

| Methoxy Group | The methoxy group at the 5-position may influence pharmacokinetics. |

This compound exhibits several biological activities primarily through its interaction with serotonin receptors:

- Serotonin Receptor Agonism : It acts as an agonist at the 5-HT6 receptor, which is implicated in mood regulation and cognitive functions. This interaction can lead to antidepressant-like effects as demonstrated in various preclinical models.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cytochrome P450 and monoamine oxidase, contributing to its pharmacological profile.

Antidepressant Activity

In forced swim tests (FST), this compound significantly reduced immobility duration compared to control groups. This suggests its potential as a novel antidepressant agent.

Binding Affinity Studies

Binding affinity studies indicate that this compound has a high affinity for the 5-HT6 receptor:

| Compound | Binding Affinity (Ki) |

|---|---|

| This compound | Low nanomolar range |

| Other Analogues | Varies significantly |

These results underscore the compound's potential for further development in treating mood disorders.

Case Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in a significant decrease in depressive-like behaviors. The results indicated a potential mechanism involving serotonergic modulation .

Case Study 2: Neuropharmacological Applications

Research has shown that this compound not only affects serotonin pathways but also interacts with other neurotransmitter systems. Its dual action may provide insights into developing treatments for complex neuropsychiatric disorders .

Additional Findings

Recent studies have explored the compound's role in reducing virulence factors in bacterial pathogens like Pseudomonas aeruginosa, indicating its broad-spectrum bioactivity beyond neuropharmacology .

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-10-4-5-11(2)13(8-10)17-16-18-14-9-12(19-3)6-7-15(14)20-16/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNGSXFZZFYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.